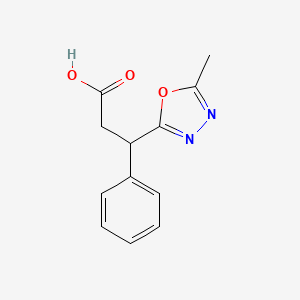

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-13-14-12(17-8)10(7-11(15)16)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOUSJGEBADXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214307 | |

| Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082787-39-0 | |

| Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082787-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Phenylpropanoic Acid Hydrazide

3-Phenylpropanoic acid methyl ester is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide intermediate. Reaction conditions (24 hours, 80°C) afford >85% yield.

Acylation with Acetyl Chloride

The hydrazide reacts with acetyl chloride in dichloromethane (DCM) with triethylamine as a base. This step forms the diacylhydrazide precursor, critical for oxadiazole formation. Excess acetyl chloride (1.5 equiv) ensures complete conversion.

Cyclodehydration Using p-Toluenesulfonyl Chloride

Cyclization of the diacylhydrazide is achieved with p-toluenesulfonyl chloride (2.0 equiv) in DCM at 25°C for 12 hours. This method, adapted from dengue virus protease inhibitor studies, provides the 1,3,4-oxadiazole ring in 70–75% yield.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic sulfur of p-toluenesulfonyl chloride, forming a sulfonamide intermediate. Intramolecular cyclization releases toluenesulfonic acid, yielding the oxadiazole.

Synthetic Route 2: One-Pot Tandem Acylation-Cyclization

Direct Coupling of Hydrazide and Acetylating Agent

A streamlined approach involves treating 3-phenylpropanoic acid hydrazide with acetic anhydride and phosphorus oxychloride (POCl₃) in a single pot. POCl₃ acts as both a Lewis acid catalyst and dehydrating agent, enabling cyclization at 60°C (6 hours, 68% yield).

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| POCl₃ Equiv | 1.2 | 68 |

| Temperature (°C) | 60 | 68 |

| Reaction Time (hr) | 6 | 68 |

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 minutes) accelerates cyclodehydration, improving yields to 82% while reducing reaction time. This method minimizes side products like open-chain sulfonamides.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables iterative acylation and cyclization. While yields are lower (55–60%), this approach facilitates high-throughput screening of analogs.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

Recrystallization from ethanol/water (4:1) affords >98% purity. Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves regioisomeric byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is suppressed using bulky acylating agents (e.g., pivaloyl chloride) or low-temperature cyclization.

Acid Sensitivity

The propanoic acid moiety necessitates mild cyclization conditions. BF₃·Et₂O catalysis (5 mol%) in DCM at 0°C prevents decarboxylation.

Industrial-Scale Considerations

Patent literature highlights the use of triethylsilane and BF₃·Et₂O for large-scale reductions, achieving 90% conversion with minimal waste. Continuous flow systems further enhance throughput and safety.

Chemical Reactions Analysis

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Condensation: This compound can undergo condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.

Scientific Research Applications

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. In cancer research, this compound has been shown to target the NF-κB signaling pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid with analogous compounds:

Key Research Findings

Structural and Electronic Effects

- Methyl groups (target compound) improve lipophilicity, favoring membrane permeability .

- Oxadiazole Isomerism : 1,3,4-oxadiazoles (target compound) exhibit greater aromatic stability compared to 1,2,4-oxadiazoles (), influencing reactivity and binding kinetics .

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is CHNO, with a molecular weight of 220.24 g/mol. The oxadiazole moiety contributes to its biological properties, as this heterocyclic structure is known for various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Candida albicans | 128 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Cytotoxicity and Safety

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro tests on L929 mouse fibroblast cells revealed that while some derivatives showed cytotoxic effects at higher concentrations, others demonstrated increased cell viability at lower doses .

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Cell Viability (%) after 24h |

|---|---|

| 200 | 77 |

| 100 | 92 |

| 50 | 74 |

| 25 | 97 |

These findings suggest that while certain concentrations may be toxic, the compound can also promote cell growth under specific conditions.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of oxadiazole derivatives, including those related to our compound. The research focused on their antibacterial efficacy and cytotoxic profiles against various cancer cell lines . The results indicated that modifications to the oxadiazole ring could enhance both antimicrobial potency and reduce cytotoxicity.

Q & A

Q. What are the established synthetic routes for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a thiosemicarbazide intermediate or coupling of pre-formed oxadiazole moieties with phenylpropanoic acid derivatives. For example, analogous oxadiazole-containing compounds are synthesized via condensation reactions using carbodiimide coupling agents or via cyclodehydration of acylthiosemicarbazides under acidic conditions . Yield optimization may require controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Low yields (<50%) are often attributed to steric hindrance from the phenyl group; microwave-assisted synthesis has been reported to improve efficiency in similar systems .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : The ¹H NMR spectrum should show distinct peaks for the methyl group on the oxadiazole ring (~2.5 ppm, singlet) and the phenyl protons (7.2–7.5 ppm, multiplet). The carboxylic acid proton may appear as a broad peak at ~12 ppm but is often absent due to exchange broadening in DMSO-d₆ .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1600–1650 cm⁻¹ (C=N stretch of oxadiazole) confirm functional groups .

- Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]⁺ at m/z 275.09 (C₁₂H₁₂N₂O₃) .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with oxadiazole derivatives showing moderate activity due to membrane disruption .

- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using fluorometric/colorimetric kits, as oxadiazoles are known to interact with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can contradictory data in NMR or crystallography be resolved for this compound?

Discrepancies in NMR assignments (e.g., overlapping peaks for propanoic acid protons) can be addressed via:

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

- Prodrug Modification : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral bioavailability, as seen in related oxadiazole prodrugs .

- Isotopic Labeling : Use of deuterated methyl groups (CD₃) on the oxadiazole ring to slow oxidative metabolism by cytochrome P450 enzymes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like HIV integrase (oxadiazoles are structural mimics of diketo acids in Raltegravir derivatives) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the oxadiazole’s N-atoms and catalytic residues (e.g., Mg²⁺ in integrase) .

Q. What are the key challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Oxadiazole synthesis often generates hydrazine byproducts; optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Scale-Up Safety : Exothermic cyclization steps require controlled addition of reagents (e.g., POCl₃) under inert atmosphere to prevent runaway reactions .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para position) and oxadiazole’s methyl group (e.g., CF₃ for enhanced lipophilicity) .

- Biological Assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays to correlate substituent effects with potency .

Q. What analytical methods are critical for stability studies under physiological conditions?

- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Oxadiazole rings are prone to hydrolysis under acidic conditions, requiring buffered formulations .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photostability; oxadiazoles may form nitroso derivatives under prolonged UV exposure .

Data Interpretation and Troubleshooting

Q. How to address low reproducibility in biological assays?

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to ensure compound dissolution in aqueous buffers .

- Positive Controls : Include known inhibitors (e.g., Indomethacin for COX assays) to validate assay conditions .

Q. What are common pitfalls in interpreting mass spectrometry data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.